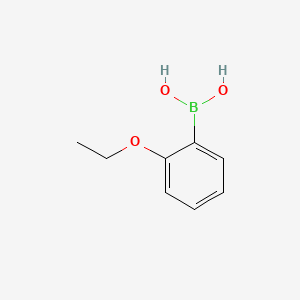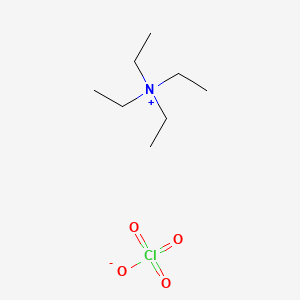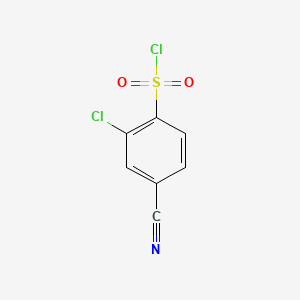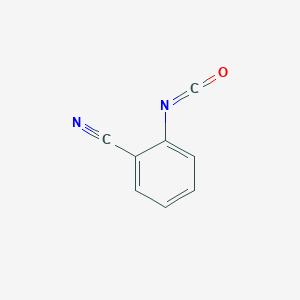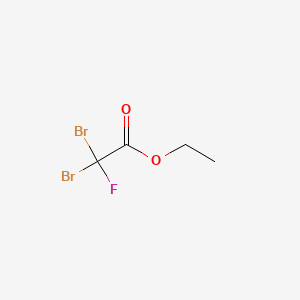
二甲基(邻苯二甲酰亚胺甲基)膦酸酯
概述
描述
Dimethyl(phthalimidomethyl)phosphonate (DMPP) is an organophosphonate compound that is widely used for research in a variety of scientific fields. DMPP has an array of applications, including use in synthetic chemistry, biochemistry, and molecular biology. It is also used in the production of pharmaceuticals and has been studied for its potential therapeutic uses. In
科学研究应用
聚合膦酸酯酯的生产:二甲基膦酸酯可用于与二醇的缩聚反应以生产聚合膦酸酯酯。这些聚合物因其在各种应用中的潜力而备受关注,尽管始终获得高分子量仍然是一个挑战。核磁共振波谱和尺寸排阻色谱等技术有助于了解这些聚合物的分子量和性质 (Branham 等,2000).
阻燃性能:人们已经探索了使用对苯二甲酸二甲酯衍生物合成新的反应型阻燃剂。包括膦酸酯、硼酸酯和酸在内的这些化合物在减少热释放方面表现出显着的潜力,这是阻燃的关键 (Benin 等,2012).
锂电池的不可燃电解质溶剂:二甲基甲基膦酸酯 (DMMP) 已被测试为锂电池的不可燃溶剂。它对锂盐表现出良好的溶解性,并形成不可燃的 Li+ 传导电解质,表明在高性能和安全的锂电池中具有潜在应用 (Feng 等,2008).
聚合物的合成和改性:已经通过一种有效的途径实现了膦酸化的聚对苯二甲酸乙二醇酯离聚物的合成。与纯 PET 相比,这些离聚物表现出有希望的物理性能,例如增强的杨氏模量和屈服应力,使其适用于各种聚合物应用 (Ju 等,2018).
用离子液体溶解纤维素:含有二甲基磷酸酯的某些烷基咪唑鎓盐在温和条件下有效溶解纤维素。这在纤维素基材料的加工和回收中可能至关重要 (Fukaya 等,2008).
聚合物中的粘合和防腐性能:与聚偏二氟乙烯共混的膦酸化的共聚物在金属表面表现出粘合和防腐性能。该应用在增强涂层和粘合剂的耐久性和功能性方面具有重要意义 (Bressy-Brondino 等,2002).
基于磷的材料的 RAFT 聚合:二甲基(甲基丙烯酰氧基)甲基膦酸酯的 RAFT 聚合是一项新的进展,它使具有磷基材料的复杂聚合物结构的合成成为可能。这种方法提供了对分子量的控制,并为先进的材料科学应用开辟了途径 (Canniccioni 等,2013).
作用机制
Target of Action
Dimethyl(phthalimidomethyl)phosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
Phosphonates, in general, are known to inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . This strategy relies on electrophilic activation with triflic anhydride followed by the addition of a chloride source to selectively and transiently yield a monochlorophosphonyl species .
Biochemical Pathways
It is known that all biosynthetic pathways for phosphonate natural products share the initial step in which pep phosphomutase converts pep to pnpy with a c–p bond .
Result of Action
Phosphonates are considered resources of important biologically active compounds due to their ability to inhibit metabolic enzymes .
Action Environment
The stability of the c–p bond in phosphonates generally makes them resistant to biochemical, thermal, and photochemical decomposition .
生化分析
Biochemical Properties
Dimethyl(phthalimidomethyl)phosphonate plays a significant role in biochemical reactions, particularly in the formation of C-C bonds. It is used as a reagent in Horner-Wadsworth-Emmons reactions and Wittig carbonylation reactions . The compound interacts with various enzymes and proteins, including those involved in the synthesis of macrocyclic phosphorous acid analogs and dendrimer-based pH-responsive MRI contrast agents . These interactions are crucial for the compound’s role in biochemical processes, as they facilitate the formation of stable and reactive intermediates.
Cellular Effects
Dimethyl(phthalimidomethyl)phosphonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the modulation of enzyme activities and the regulation of gene expression . These effects are essential for maintaining cellular homeostasis and ensuring proper cellular function.
Molecular Mechanism
The molecular mechanism of Dimethyl(phthalimidomethyl)phosphonate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions result in changes in gene expression and alterations in cellular metabolism. The compound’s ability to form stable complexes with biomolecules is critical for its biochemical activity and effectiveness in various applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl(phthalimidomethyl)phosphonate change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes. These temporal effects are essential for understanding the compound’s behavior in different experimental conditions.
Dosage Effects in Animal Models
The effects of Dimethyl(phthalimidomethyl)phosphonate vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages required to achieve desired outcomes . At high doses, the compound can have toxic or adverse effects, highlighting the importance of careful dosage management in experimental settings. These findings are crucial for determining safe and effective dosage levels for various applications.
Metabolic Pathways
Dimethyl(phthalimidomethyl)phosphonate is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism The compound affects metabolic flux and metabolite levels, influencing various biochemical processes
Transport and Distribution
The transport and distribution of Dimethyl(phthalimidomethyl)phosphonate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to be transported efficiently is crucial for its effectiveness in various biochemical applications.
Subcellular Localization
Dimethyl(phthalimidomethyl)phosphonate exhibits specific subcellular localization, which affects its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is essential for the compound’s role in cellular processes and its effectiveness in biochemical reactions.
属性
IUPAC Name |
2-(dimethoxyphosphorylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO5P/c1-16-18(15,17-2)7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBHXTMUHJGHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378714 | |
| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28447-26-9 | |
| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

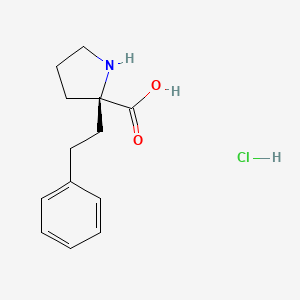
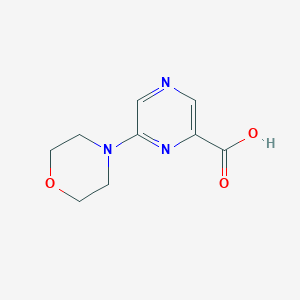


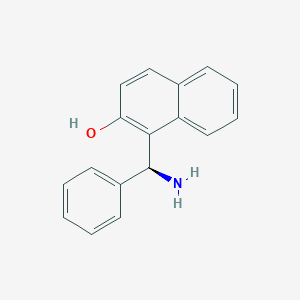
![[(1R)-1-aminopropyl]phosphonic acid](/img/structure/B1586124.png)
